REACTION_CXSMILES
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[C:1]([NH:4][C:5]#[N:6])(=[O:3])[CH3:2].[Na].[CH:8](Br)([CH3:10])[CH3:9].CC(C)=O>CN(C)C=O>[CH:8]([N:4]([C:5]#[N:6])[C:1](=[O:3])[CH3:2])([CH3:10])[CH3:9] |f:0.1,^1:6|
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Name
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Quantity
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31.8 g
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Type
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reactant
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Smiles
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C(C)(=O)NC#N.[Na]
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Name
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|
Quantity
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75 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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36.9 g
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Type
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reactant
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Smiles
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C(C)(C)Br
|
Name
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11
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
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Quantity
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200 mL
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Type
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reactant
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Smiles
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CC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the NaBr which has precipitated
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Type
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FILTRATION
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Details
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is filtered off with suction (28.2 g=0.27 mol)
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Type
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CUSTOM
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Details
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The acetone is then removed on a rotary evaporator
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Type
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DISTILLATION
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Details
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the residue is distilled under a waterpump vacuum in order
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Type
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CUSTOM
|
Details
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to isolate all the distillable constituents
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Type
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DISTILLATION
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Details
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Fractional distillation of this distillate over a spinning bank column
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Type
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CUSTOM
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Details
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give 14.3 g (37.8% of theory) of a product of boiling point 107° C./90 mbar which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |